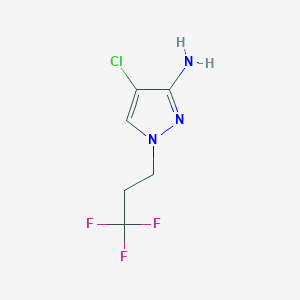

4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine

Beschreibung

Eigenschaften

Molekularformel |

C6H7ClF3N3 |

|---|---|

Molekulargewicht |

213.59 g/mol |

IUPAC-Name |

4-chloro-1-(3,3,3-trifluoropropyl)pyrazol-3-amine |

InChI |

InChI=1S/C6H7ClF3N3/c7-4-3-13(12-5(4)11)2-1-6(8,9)10/h3H,1-2H2,(H2,11,12) |

InChI-Schlüssel |

ZLRVGUGYSZOLCM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NN1CCC(F)(F)F)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination of Pyrazole Derivatives

A foundational step in synthesizing 4-chloropyrazole derivatives involves chlorination at the 4-position of pyrazole rings. According to a Chinese patent (CN103923012A), pyrazole derivatives are reacted with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) under reflux conditions to achieve chlorination efficiently.

| Starting Material | Solvent | Chlorinating Agent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Pyrazole derivative (10 mmol) | Anhydrous CHCl₃ or CH₂Cl₂ | Thionyl chloride (20-30 mmol) | DMF (2.5 mmol) | Reflux (approx. 40-60°C) | 8-12 h | 50-75% |

- Example: Synthesis of 4-chloro-3,5-dimethyl-1H-pyrazole achieved 50% yield after 8 hours reflux in dichloromethane with thionyl chloride and DMF catalyst.

This chlorination method is applicable to various substituted pyrazoles, providing a robust route to 4-chloropyrazole intermediates.

Introduction of the 3,3,3-Trifluoropropyl Group

The incorporation of the 3,3,3-trifluoropropyl moiety onto aromatic amines has been extensively studied, with scalable synthetic routes developed for (3,3,3-trifluoropropyl)anilines, which are structurally related to the target compound.

Starting from commercially available nitrobenzaldehydes, a three-step synthesis is employed:

- Reaction with Meldrum acid in formic acid to form corresponding acids.

- Conversion of the aliphatic carboxylic acid group to a trifluoromethyl group using sulfur tetrafluoride (SF₄).

- Catalytic hydrogenation of the nitro group to the amine.

This strategy yields trifluoropropyl-substituted anilines in 45-55% overall yield and is scalable to gram quantities (up to 69 g per run).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitrobenzaldehyde → Acid | Meldrum acid, HCOOH, reflux | ~60 | Literature protocol |

| Acid → Trifluoromethyl | SF₄ (3 equiv.), 4 days, distillation | ~72 | Conversion of COOH to CF₃ |

| Nitro → Amine | Pd/H₂ hydrogenation | ~91 | Final reduction step |

This method, although developed for anilines, provides a conceptual framework for introducing trifluoropropyl groups onto nitrogen-containing heterocycles such as pyrazoles.

Direct Alkylation of Pyrazole Amines

Another approach involves direct alkylation of pyrazol-3-amine derivatives with trifluoropropyl halides or equivalents under basic conditions.

For example, 3-chloro-1H-pyrazol-4-amine hydrochloride can be alkylated with trifluoropropyl bromide or iodide in the presence of bases like cesium carbonate in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (~70°C) for extended periods (12 hours), yielding N-(3,3,3-trifluoropropyl)pyrazol-3-amines.

| Reactants | Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 3-chloro-1H-pyrazol-4-amine hydrochloride + 3,3,3-trifluoropropyl halide | Cs₂CO₃ | DMF | 70°C | 12 h | ~79 | Alkylation at N1 position |

This method is practical for the direct functionalization of pyrazole amines with trifluoropropyl groups.

Analysis of Preparation Methods

| Preparation Method | Advantages | Limitations | Scalability | Yield Range |

|---|---|---|---|---|

| Chlorination with SOCl₂ + DMF | High regioselectivity, well-established | Requires handling of toxic reagents | Moderate | 50-75% |

| Three-step synthesis from nitrobenzaldehydes | Scalable, reproducible, versatile for trifluoropropyl introduction | Multi-step, requires SF₄ (toxic, specialized) | High | 45-55% overall |

| Direct alkylation with trifluoropropyl halides | Straightforward, fewer steps | Requires strong base and halides; possible side reactions | Moderate | ~79% |

The chlorination step is critical for installing the chloro substituent at the 4-position of the pyrazole ring and is reliably achieved using thionyl chloride and DMF catalysis.

The trifluoropropyl group introduction can be achieved either by multi-step synthesis involving conversion of aldehydes or by direct alkylation of pyrazole amines, with the latter offering a more direct route but potentially less substrate scope.

The use of SF₄ in the three-step method is a specialized technique requiring careful handling but offers excellent yields and scalability.

The preparation of 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine can be effectively accomplished by combining established chlorination methods of pyrazole derivatives with strategic introduction of the trifluoropropyl group via either multi-step synthesis from nitrobenzaldehydes or direct alkylation of pyrazol-3-amines.

Chlorination using thionyl chloride and DMF catalyst under reflux is a robust method to obtain 4-chloropyrazoles in moderate to high yields.

The trifluoropropyl moiety can be introduced through a scalable three-step route involving Meldrum acid and SF₄ chemistry or via direct alkylation under basic conditions.

These methods have been validated in various studies and patents, providing reproducible and scalable protocols suitable for research and industrial applications.

This comprehensive synthesis approach integrates diverse methodologies, ensuring availability of the target compound for further pharmaceutical or agrochemical development.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.

Reduction: Formation of pyrazole-3-amine derivatives.

Substitution: Formation of 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The following table summarizes key structural analogues and their properties:

*Estimated based on analogues.

Key Observations:

- Trifluoropropyl vs. Methyl ( vs. Target): The trifluoropropyl group increases molecular weight by ~25% and introduces strong electron-withdrawing effects, likely improving metabolic stability compared to the methyl group .

- Trifluoropropyl vs. Fluorobenzyl ( vs. Target): The fluorobenzyl group offers aromatic interactions but lacks the trifluoropropyl’s aliphatic flexibility, which may influence membrane permeability .

- Trifluoropropyl vs. Trifluoromethylbenzyl ( vs.

Biologische Aktivität

4-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine (CAS No. 1343188-88-4) is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article focuses on the biological activity of 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine, summarizing relevant research findings and case studies.

The molecular formula of 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is , with a molecular weight of 213.59 g/mol. Its structure includes a pyrazole ring substituted with a chloro group and a trifluoropropyl side chain, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇ClF₃N₃ |

| Molecular Weight | 213.59 g/mol |

| CAS Number | 1343188-88-4 |

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. Specifically, studies have shown that compounds containing the pyrazole nucleus can interact with various biological targets, leading to significant pharmacological effects.

Antimicrobial Activity

One study highlighted that pyrazole derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the trifluoropropyl group in 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy against microbial pathogens .

Anti-inflammatory Effects

Pyrazole compounds are often investigated for their anti-inflammatory properties. For instance, a related compound was shown to inhibit prostaglandin D synthase (PTGR2), suggesting that 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine could similarly modulate inflammatory pathways . The docking studies indicated strong interactions between the pyrazole ring and the target enzyme, which may lead to reduced inflammatory responses.

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives similar to 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and assessed their biological activities through in vitro assays. Compounds with similar structural features showed promising results in inhibiting specific enzymes involved in inflammation .

- Docking Studies : Molecular docking simulations revealed that the compound exhibited favorable binding affinities towards multiple targets related to inflammation and microbial resistance . These findings suggest potential therapeutic applications in treating inflammatory diseases and infections.

Q & A

Q. What are the preferred synthetic routes for 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine?

Synthesis typically involves multi-step reactions, starting with pyrazole precursors. Key steps include:

- Nucleophilic substitution to introduce the 3,3,3-trifluoropropyl group at the pyrazole N1 position.

- Chlorination at the C4 position using agents like POCl₃ or SOCl₂ under controlled temperatures (35–80°C) .

- Amine functionalization via reductive amination or condensation reactions, optimized for yield and purity . Reaction conditions (pH, solvent polarity, and catalyst selection) critically influence regioselectivity .

Q. How is structural characterization performed for this compound?

Advanced analytical methods are employed:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry. For example, pyrazole ring protons resonate at δ 6.2–7.8 ppm, while trifluoropropyl CF₃ groups show distinct ¹⁹F NMR signals .

- Mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]+ at m/z 244.05) .

- X-ray crystallography (if crystalline) to resolve bond angles and intermolecular interactions, as demonstrated for structurally analogous pyrazoles .

Q. What are the key physicochemical properties influencing reactivity?

- The electron-withdrawing trifluoropropyl group enhances electrophilicity at the pyrazole C4 position, facilitating nucleophilic substitution .

- The amine group at C3 participates in hydrogen bonding, affecting solubility and biological target interactions .

- LogP values (predicted ~2.1) suggest moderate lipophilicity, relevant for membrane permeability in bioactive studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

SAR strategies include:

- Substituent variation : Replacing the trifluoropropyl group with difluoroethyl or chlorobenzyl moieties alters steric bulk and electronic effects, impacting binding affinity .

- Bioisosteric replacements : Swapping the pyrazole core with triazoles or imidazoles modulates metabolic stability .

- Enzymatic assays : Kinase inhibition profiles (IC₅₀ values) are tested against targets like JAK2 or EGFR using fluorescence polarization assays .

Q. What computational methods predict binding modes with biological targets?

- Molecular docking (AutoDock Vina, Schrödinger) identifies potential interactions with ATP-binding pockets, highlighting hydrogen bonds between the amine group and kinase residues (e.g., Glu903 in EGFR) .

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, with RMSD < 2.0 Å indicating robust binding .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .

- Purity issues : Impurities from incomplete chlorination or trifluoropropyl group installation can skew results. Validate purity via HPLC (>98%) and elemental analysis .

- Solvent effects : DMSO concentration >0.1% may artifactually inhibit enzyme activity .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis?

- Catalyst optimization : Copper(I) bromide or cesium carbonate enhances coupling efficiency in N-alkylation steps .

- Microwave-assisted synthesis reduces reaction times (2–4 hours vs. 48 hours) for steps like cyclocondensation .

- Purification : Gradient elution (ethyl acetate/hexane) on silica gel achieves >95% purity .

Q. How to analyze metabolite profiles in pharmacokinetic studies?

- LC-MS/MS identifies major metabolites (e.g., hydroxylation at the pyrazole ring or oxidative defluorination) .

- CYP450 inhibition assays (e.g., CYP3A4) assess metabolic stability using human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.